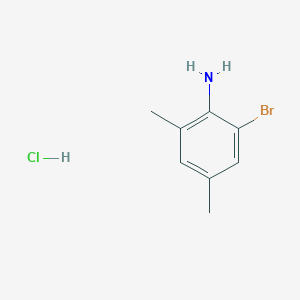

2-Bromo-4,6-dimethylaniline;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4,6-dimethylaniline is a white solid with a molecular weight of 200.08 . It has a linear formula of BrC6H2(CH3)2NH2 . It is an organic building block and is used in the synthesis of various compounds .

Synthesis Analysis

2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-dimethylaniline is available as a 2D Mol file or as a computed 3D SD file . The InChI key for this compound is YOSJCQJJIHEUKA-UHFFFAOYSA-N .Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Bromo-4,6-dimethylaniline can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline . This reaction requires the reagent Et3N, the catalyst CuCl, and the menstruum dioxane .Physical And Chemical Properties Analysis

2-Bromo-4,6-dimethylaniline is a cream to brown colored compound that can exist in the form of crystals, powder, or crystalline powder or pellets . It has a melting point of 41.0-47.0°C . It is insoluble in water .Applications De Recherche Scientifique

Electrochemical Decomposition Pathways

A study by Arias, Brillas, and Costa (1990) explored the electrochemical oxidation of 2,4-dibromo-6-methylaniline and 4-bromo-2,6-dimethylaniline, revealing insights into the oxidation processes and the formation of final products like p-benzoquinone derivatives. This research provides a foundation for understanding the electrochemical behavior of substituted anilines, which could be instrumental in developing new electrochemical synthesis methods or analytical techniques (Arias, Brillas, & Costa, 1990).

HPLC Determination in Diazo-Reaction

Xing (2010) presented a high-performance liquid chromatography (HPLC) method for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction liquor. This method monitors the diazo-reaction process, suggesting the importance of 2-Bromo-4,6-dimethylaniline; hydrochloride in analytical chemistry, particularly in ensuring the quality and progress of diazo reactions involved in dye and pigment manufacturing (Xing, 2010).

Synthesis of Organic Intermediates

Li Yu (2008) discussed the synthesis of dimethyl-4-bromoiodobenzenes, starting from 2,6-dimethylaniline, which are used as intermediates in various fields. This research underscores the role of 2-Bromo-4,6-dimethylaniline; hydrochloride in the synthesis of complex organic molecules, potentially useful in pharmaceuticals, agrochemicals, and materials science (Li Yu, 2008).

Safety and Hazards

2-Bromo-4,6-dimethylaniline is considered hazardous. It is combustible and toxic if swallowed, in contact with skin, or if inhaled . It is classified as an eye irritant, skin irritant, and may cause respiratory system damage . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Orientations Futures

2-Bromo-4,6-dimethylaniline may be used in the synthesis of 2-phenoxy-4,6-dimethylaniline and (4 aR,9 aR)-4 a,6,8-trimethyl-4,4 a,9,9 a -tetrahydro-1 H -carbazol-2 (3 H)-one . These potential applications could be areas of future research and development.

Relevant Papers One relevant paper is titled “Using intelligent/random library screening to design focused libraries for the optimization of homogeneous catalysts: Ullmann ether formation” by Fagan PJ, et al . This paper may provide more insights into the use of 2-Bromo-4,6-dimethylaniline in the field of homogeneous catalysis.

Propriétés

IUPAC Name |

2-bromo-4,6-dimethylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-5-3-6(2)8(10)7(9)4-5;/h3-4H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCGRSWZGLHKFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-dimethylaniline;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2764882.png)

![[3-(2-Ethoxyphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-nitrobenzoate](/img/structure/B2764886.png)

![Ethyl 5-ethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2764890.png)

![Ethyl 5-(4-chlorobutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764891.png)